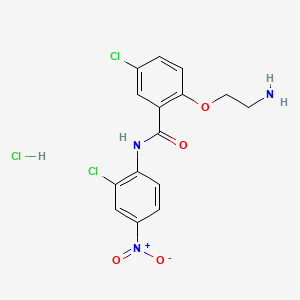

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HJC0152は、シグナル伝達および転写活性化因子3(STAT3)タンパク質の強力な阻害剤として開発された低分子化合物です。STAT3は転写因子であり、細胞増殖、生存、および悪性形質転換において重要な役割を果たします。 STAT3の異常な活性化は、さまざまなヒトのがんにおいて頻繁に観察されており、がん治療の有望な標的となっています .

準備方法

化学反応の分析

HJC0152は、次のようなさまざまな化学反応を起こします。

酸化: HJC0152は特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: この化合物は還元されて還元誘導体を生成することができます。

置換: HJC0152は、特定の官能基が他の基で置換される置換反応を受ける可能性があり、その活性を修飾します。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究への応用

HJC0152は、特にがん治療の分野において、科学研究において大きな可能性を示しています。 その主な用途は、乳がん、胃がん、非小細胞肺がんなど、さまざまながんに関与しているSTAT3シグナル伝達経路の阻害剤としてです . この化合物は、前臨床研究において、がん細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の増殖を抑制する有望な結果を示しています . さらに、HJC0152ベースのタンパク質分解標的キメラ(PROTAC)分解剤は、その効力と効果を高めるために開発されています .

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzamide compounds exhibit notable antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, compounds similar to 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride have shown promising results in inhibiting the growth of resistant bacterial strains, making them candidates for further development as antibiotics .

Antitumor Properties

Recent studies have explored the antitumor effects of benzamide derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in specific cancer cell lines, suggesting potential use in cancer therapy . The mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival.

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The synthetic routes often utilize nucleophilic substitutions and coupling reactions to introduce the amino and chloro substituents onto the benzene ring. This complexity allows for the exploration of various analogs with modified properties .

Characterization Techniques

Characterization of synthesized compounds is crucial for validating their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and assess the quality of the synthesized benzamide derivatives .

Material Science Applications

Corrosion Inhibition

Recent investigations have highlighted the potential of benzamide derivatives as corrosion inhibitors for metals in acidic environments. The compound has been tested in hydrochloric acid solutions, showing significant inhibition efficiency, which could be advantageous in industrial applications where metal protection is critical .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzamide derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications to the benzamide structure enhanced antimicrobial potency.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Moderate | High |

| This compound | High | Moderate |

Case Study 2: Antitumor Activity

In vitro studies assessing the cytotoxic effects of the compound on human cancer cell lines demonstrated a dose-dependent response. The compound was found to significantly reduce cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

作用機序

HJC0152は、STAT3タンパク質を直接標的とすることで効果を発揮します。 STAT3の特定の残基(Tyr705およびSer727)におけるリン酸化を阻害し、これはその活性化とそれに続く核への移行に不可欠です . STAT3のリン酸化を阻害することにより、HJC0152は、細胞増殖および生存に関与する下流の標的遺伝子の転写を阻止します。 これにより、がん細胞の増殖が抑制され、アポトーシスが誘導されます .

類似化合物との比較

HJC0152は、Statticや他の実験化合物など、他のSTAT3阻害剤と比較されます。 StatticもSTAT3を阻害しますが、HJC0152は前臨床研究において、より優れた効力と効果を示しています . さらに、HJC0152ベースのPROTAC分解剤は、リード化合物と比較して、STAT3シグナル伝達の阻害を強化することが示されています . 類似の化合物には、HJC0152の誘導体であり、化学的性質が修飾され、抗がん活性が向上したJMX1122、JMX1123、およびJMX1124が含まれます .

生物活性

The compound 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide; hydrochloride (CAS: 1420290-99-8) is a synthetic derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14Cl3N3O4

- Molecular Weight : 406.64 g/mol

- IUPAC Name : 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride

- Purity : 95% .

The compound contains multiple functional groups, including an amino group, ether linkage, and nitro substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Similar compounds have been studied for their mechanisms of action, including:

- Enzyme Inhibition : Compounds with nitro groups often act as inhibitors of specific enzymes. For instance, modifications to the benzamide structure have shown potential in inhibiting the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic bacteria .

- Antimicrobial Activity : The presence of chlorine and nitro groups has been associated with increased antimicrobial properties. Research indicates that structural modifications can enhance the efficacy against pathogens such as Helicobacter pylori and Clostridium difficile .

- Antitumor Effects : Benzamide derivatives have been explored for their antitumor properties. Studies indicate that certain structural modifications can lead to significant cytotoxic effects on cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of structurally similar benzamide derivatives against C. difficile. The results indicated that compounds with similar structural motifs exhibited MIC values significantly lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study: Enzyme Inhibition

Another research effort focused on modifying the benzamide structure to enhance its inhibitory effects on PFOR. The study synthesized a library of analogues and tested their activity against various anaerobic bacteria, revealing that specific modifications led to increased potency compared to the parent compound .

特性

IUPAC Name |

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHLOYBZOONSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。